1-Bromo-2-methyl-4-((methylsulfonyl)methyl)benzene
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Overview
Description
1-Bromo-2-methyl-4-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H9BrO2S It is a derivative of benzene, featuring a bromine atom, a methyl group, and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-4-((methylsulfonyl)methyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-methyl-4-((methylsulfonyl)methyl)benzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the methylsulfonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Scientific Research Applications
1-Bromo-2-methyl-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-((methylsulfonyl)methyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The bromine atom and methylsulfonyl group influence the reactivity and selectivity of the compound in these reactions . The pathways involved include the formation of reactive intermediates that facilitate the substitution or modification of the benzene ring .
Comparison with Similar Compounds
1-Bromo-4-((methylsulfonyl)methyl)benzene: Similar structure but lacks the methyl group at the 2-position.
2-Bromo-1-methyl-4-((methylsulfonyl)methyl)benzene: Similar structure but with different substitution pattern.
4-Bromo-1-methyl-2-((methylsulfonyl)methyl)benzene: Similar structure but with different substitution pattern.
Uniqueness: The presence of both bromine and methylsulfonyl groups provides a versatile platform for further chemical modifications and functionalization .
Properties
Molecular Formula |
C9H11BrO2S |
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Molecular Weight |
263.15 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-7-5-8(3-4-9(7)10)6-13(2,11)12/h3-5H,6H2,1-2H3 |
InChI Key |
PAPNKNOJQQTDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)C)Br |
Origin of Product |
United States |
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